2-3 Fold Higher In Vitro Potency at TrkB Compared to Parent Compound Tropoflavin (7,8-DHF)
7,8,3'-Trihydroxyflavone (7,8,3'-THF) demonstrates a quantifiable increase in in vitro TrkB agonistic potency relative to its parent compound, tropoflavin (7,8-dihydroxyflavone; 7,8-DHF). This difference is attributed to the presence of a 3'-hydroxy group on the B-ring, which enhances receptor interaction [1].
| Evidence Dimension | In vitro TrkB agonistic potency (fold increase) |
|---|---|
| Target Compound Data | 2–3-fold more potent |
| Comparator Or Baseline | Tropoflavin (7,8-DHF); baseline potency (1-fold) |
| Quantified Difference | 2–3 times higher potency |
| Conditions | In vitro TrkB agonist activity assays (specific cell line or reporter system not detailed in cited source) |
Why This Matters
This verified potency differential directly informs dose selection in experimental protocols, allowing for the use of lower compound concentrations to achieve equivalent TrkB activation, which can be a critical factor in minimizing non-specific effects and optimizing assay sensitivity.
- [1] Wikipedia contributors. (2016, January 8). 7,8,3'-Trihydroxyflavone. In Wikipedia, The Free Encyclopedia. Archived from the original on October 18, 2021. View Source
